An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N-(2-cyanoethyl)acetamide
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N-(2-cyanoethyl)acetamide
Executive Summary: 2-Chloro-N-(2-cyanoethyl)acetamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Featuring both a reactive electrophilic chloroacetamide "warhead" and a polar cyanoethyl "tail," it serves as a versatile intermediate in organic synthesis and a valuable tool in chemical biology and drug discovery. Its primary mode of action involves covalent modification of nucleophilic residues, particularly cysteine, making it a relevant scaffold for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, an analysis of its reactivity, and critical insights into its applications and associated safety protocols. Recent research highlighting the potential for chloroacetamide-containing molecules to induce off-target effects such as ferroptosis underscores the need for a nuanced understanding of its biological activity, a topic explored herein.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. 2-Chloro-N-(2-cyanoethyl)acetamide is cataloged under CAS Number 17756-81-9.[][2][3]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(2-cyanoethyl)acetamide[] |
| CAS Number | 17756-81-9[][3] |
| Molecular Formula | C₅H₇ClN₂O[][3] |
| Molecular Weight | 146.57 g/mol [][3] |
| Synonyms | ceca, n-(beta-cyanoethyl)chloroacetamide, n-(beta-cyanoethyl)monochloroacetamide[] |
| SMILES | C(CNC(=O)CCl)C#N[][3] |
| InChI Key | WECIKJKLCDCIMY-UHFFFAOYSA-N[] |
The physicochemical properties of the compound dictate its handling, solubility, and behavior in various reaction conditions.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 388.9°C at 760 mmHg | [][2] |
| Density | 1.203 g/cm³ | [][2] |
| Flash Point | 189°C | [2] |
| Vapor Pressure | 2.96 x 10⁻⁶ mmHg at 25°C | [2] |
| Refractive Index | 1.463 |[2] |
Synthesis and Purification
While specific literature detailing the synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide is not broadly published, a highly logical and efficient synthetic route can be proposed based on established amide bond formation methodologies. The most direct approach involves the acylation of 3-aminopropionitrile with a chloroacetylating agent, such as chloroacetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed synthetic workflow for 2-Chloro-N-(2-cyanoethyl)acetamide.
Experimental Protocol: Synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide
Causality: This protocol employs a standard Schotten-Baumann-type reaction. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine acts as an acid scavenger, preventing protonation of the starting amine and promoting the reaction. The reaction is initiated at 0°C to control the initial exotherm of the highly reactive acyl chloride.
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopropionitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).
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Basification: Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C using an ice bath.
-
Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 2-Chloro-N-(2-cyanoethyl)acetamide.
Spectroscopic Characterization
Structural verification is paramount. While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures can be accurately predicted based on the compound's functional groups.
Table 3: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Signal / Chemical Shift (δ) | Key Features & Rationale |
|---|---|---|---|
| IR Spectroscopy | N-H (amide) | ~3300 cm⁻¹ (stretch) | A sharp to medium peak indicative of a secondary amide N-H bond. |
| C≡N (nitrile) | ~2250 cm⁻¹ (stretch) | A sharp, medium-intensity peak characteristic of a nitrile group. | |
| C=O (amide I) | ~1650 cm⁻¹ (stretch) | A strong, sharp absorption, which is a hallmark of an amide carbonyl. | |
| N-H (amide II) | ~1550 cm⁻¹ (bend) | A medium to strong peak resulting from N-H bending coupled with C-N stretching. | |
| C-Cl | ~750-650 cm⁻¹ (stretch) | A strong peak in the fingerprint region corresponding to the alkyl chloride. | |
| ¹H NMR | -NH- | δ 6.5-8.0 ppm (broad singlet) | The amide proton is typically broad due to quadrupole coupling with nitrogen and exchange; its chemical shift is solvent-dependent. |
| Cl-CH₂ -C=O | δ ~4.1 ppm (singlet) | The two protons are adjacent to the electron-withdrawing chlorine and carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet. | |
| -NH-CH₂ - | δ ~3.6 ppm (quartet, J≈6 Hz) | These protons are deshielded by the adjacent nitrogen. They appear as a quartet due to coupling with the adjacent CH₂ group (n+1 rule, 3+1=4, but more accurately a triplet of triplets that looks like a quartet). | |
| -CH₂ -CN | δ ~2.8 ppm (triplet, J≈6 Hz) | These protons are adjacent to the electron-withdrawing cyano group and are split into a triplet by the neighboring CH₂ group. | |
| ¹³C NMR | C =O | δ ~165 ppm | The carbonyl carbon of the amide is significantly deshielded. |
| C ≡N | δ ~118 ppm | The nitrile carbon appears in a characteristic region of the ¹³C spectrum. | |
| C l-CH₂- | δ ~42 ppm | The carbon atom bonded to the electronegative chlorine atom. | |
| -NH-C H₂- | δ ~38 ppm | The carbon adjacent to the amide nitrogen. | |
| -C H₂-CN | δ ~18 ppm | The carbon adjacent to the nitrile group. | |
| Mass Spectrometry | Molecular Ion | m/z 146 & 148 | The presence of a chlorine atom results in a characteristic M⁺ and M+2 isotopic pattern with an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom. |
| | Fragmentation | Various | Common fragmentation pathways would include cleavage of the amide bond, loss of the chloroacetyl group (•CH₂Cl), or loss of the cyanoethyl group. |
Chemical Reactivity and Mechanistic Insights
The utility of 2-Chloro-N-(2-cyanoethyl)acetamide stems directly from its bifunctional nature. The chloroacetamide moiety is a potent electrophile, while the cyanoethyl group provides polarity and a potential site for further transformation.
The Chloroacetamide Moiety as a Covalent Modifier
The core reactivity of this compound is defined by the chloroacetyl group. It is a classic alkylating agent that reacts readily with soft nucleophiles via an Sₙ2 mechanism. In a biological context, the most relevant target is the thiol side chain of cysteine residues in proteins.[4][5] This reactivity is the basis for its use in developing targeted covalent inhibitors, where the molecule is designed to first bind non-covalently to a target protein, positioning the chloroacetamide "warhead" to react with a nearby cysteine.
Caption: Sₙ2 mechanism for covalent modification of a cysteine residue.
Modern Implications in Drug Discovery: Induction of Ferroptosis
While the targeted reactivity of chloroacetamides is valuable, recent research has unveiled crucial off-target effects that drug development professionals must consider. Studies on chloro-N-acetamide-containing ligands, including those designed as E3 ligase recruiters, have shown that these compounds can react broadly with numerous cellular proteins.[5][6]
-
Causality: The high electrophilicity required for targeted covalent inhibition also makes the compound reactive toward other accessible nucleophiles. This includes proteins critical for maintaining cellular redox balance, such as peroxiredoxins.[5]
-
Consequence: Covalent modification and inhibition of these antioxidant proteins can lead to an accumulation of lipid peroxides, inducing a specific form of regulated cell death known as ferroptosis.[5][6] This RNF4-independent cell death pathway suggests that the observed cytotoxicity of some chloroacetamide-based compounds may not be due to their intended target but rather to this off-target induction of oxidative stress.[6] This is a critical field-proven insight for scientists using this chemical scaffold.
Applications in Research and Development
-
Intermediate in Organic Synthesis: It is a valuable building block. The chloro- group can be displaced by various nucleophiles (O, N, S), and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the construction of more complex molecules.
-
Tool Compound in Chemical Biology: Due to its cysteine reactivity, it can be used as a probe in activity-based protein profiling (ABPP) to identify and map reactive, functionally important cysteine residues within the proteome.
-
Scaffold for Drug Discovery: It serves as a starting point for designing targeted covalent inhibitors. Some reports have suggested its potential as an inhibitor of Protein Kinase C (PKC) and as having antiviral and antitumor properties.[3] However, as noted, the potential for off-target toxicity via ferroptosis must be carefully evaluated during the development of any drug candidate based on this scaffold.[5][6]
Safety, Handling, and Storage
Based on data from the analogous and well-studied compound 2-chloroacetamide, 2-Chloro-N-(2-cyanoethyl)acetamide should be handled as a hazardous chemical.
-
Toxicity: Assumed to be harmful if inhaled, swallowed, or absorbed through the skin. It is expected to cause skin and eye irritation and may cause an allergic skin reaction upon repeated contact.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong bases, strong acids, strong oxidizing agents, and strong reducing agents.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
References
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Chemsrc. (n.d.). 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]
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International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). Chloroacetamide. Retrieved from [Link]
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Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Reports. Retrieved from [Link]
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Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed Central. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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